4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride
Description
Properties
IUPAC Name |
N-[4-[[4-(2,4-dichlorophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]amino]phenyl]acetamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS.ClH/c1-3-10-25-19(17-9-4-14(21)11-18(17)22)12-27-20(25)24-16-7-5-15(6-8-16)23-13(2)26;/h3-9,11-12H,1,10H2,2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRTBKJTSXTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=C(C=C(C=C3)Cl)Cl)CC=C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.
Chemical Structure
This compound features a thiazole ring substituted with dichlorophenyl and acetamidophenyl groups, contributing to its biological activity. The presence of the prop-2-en-1-yl group also enhances its interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to the one have shown significant activity against a range of bacteria and fungi:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (MIC: 62.5 μg/mL) | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Moderate activity | |
| Aspergillus niger | Significant inhibition |
The introduction of halogen substituents on the phenyl rings has been associated with increased antibacterial potency, particularly against Gram-positive bacteria.
Anticancer Properties
Research indicates that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with DNA and proteins, potentially leading to apoptosis in cancer cells.
A study evaluating similar thiazole compounds reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Notable cytotoxicity observed with IC50 values in the low micromolar range.
These findings suggest that modifications in the thiazole structure can significantly enhance anticancer activity.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of key metabolic enzymes. For example:
- Acetylcholinesterase (AChE) : Compounds with similar scaffolds showed effective inhibition of AChE, which is crucial for treating neurological disorders.
Case Studies
- Study on Antimicrobial Activity : A series of 1,3-thiazole derivatives were synthesized and evaluated for their antimicrobial properties against various strains. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to their electron-donating counterparts.
- Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that certain derivatives of thiazoles could reduce cell viability significantly, suggesting a valuable avenue for drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole/Thiazolium Derivatives with Dichlorophenyl Substituents
Key Insights :
- Cationic Charge : The thiazol-3-ium core in the target compound and ’s analog enhances solubility in polar solvents compared to neutral thiazoles (e.g., ).
- Substituent Position : The 2,4-dichlorophenyl group in the target compound vs. 3,4-dichlorophenyl in may lead to divergent biological activities due to differences in steric hindrance and electronic distribution.
- Amino Group Modifications: Replacing acetamidophenyl (target) with difluoroanilino () or simple amines () alters hydrogen-bonding capacity and lipophilicity.
Dichlorophenyl-Containing Bioactive Compounds
Key Insights :
- The 2,4-dichlorophenyl group is a common pharmacophore in diverse drug classes (e.g., ), suggesting its role in enhancing binding affinity through hydrophobic and halogen-bonding interactions.
- Unlike these analogs, the target compound’s thiazolium core may confer unique reactivity or charge-based interactions.
Substituent Effects on Physicochemical Properties
Electronic and Steric Contributions
- Steric bulk at the 2,4-positions may hinder rotation, favoring a planar conformation .
- Propenyl vs. Propyl () offers greater flexibility but less resonance stabilization.
- Acetamidophenylamino Group: The acetamide moiety increases polarity and hydrogen-bond donor/acceptor capacity compared to non-acylated amines (e.g., ).
Solubility and Stability
- Counterion Impact : Chloride (target) vs. bromide () may slightly affect solubility, with chloride generally offering higher solubility in aqueous media.
- Crystalline Properties : Thiazole derivatives with hydrogen-bonding substituents (e.g., acetamide in ) often form stable crystals with defined melting points, suggesting similar behavior for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
